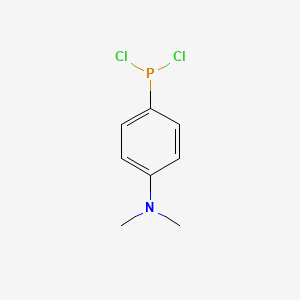
4-(Dichlorophosphino)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dichlorophosphino)-N,N-dimethylaniline is an organophosphorus compound that features a dichlorophosphino group attached to an aniline ring substituted with two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichlorophosphino)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent the oxidation of the phosphorus compound. The general reaction scheme is as follows:
N,N-dimethylaniline+PCl3→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Dichlorophosphino)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The dichlorophosphino group can be oxidized to form phosphine oxides.
Substitution: The chlorine atoms in the dichlorophosphino group can be substituted with other nucleophiles such as amines or alcohols.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or oxygen (O2) can be used for oxidation reactions.
Substitution: Nucleophiles like amines (e.g., methylamine) or alcohols (e.g., methanol) can be used under mild conditions.
Coordination: Transition metals such as palladium (Pd) or platinum (Pt) can be used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
4-(Dichlorophosphino)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dichlorophosphino)-N,N-dimethylaniline involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets include transition metals, and the pathways involved are typically related to catalytic processes.
Comparison with Similar Compounds
- 1,2-Bis(dichlorophosphino)benzene
- 1,2,4-Tris(dichlorophosphino)benzene
- 1,2,4,5-Tetrakis(dichlorophosphino)benzene
Comparison: 4-(Dichlorophosphino)-N,N-dimethylaniline is unique due to the presence of the dimethylaniline moiety, which can influence its electronic properties and reactivity. Compared to other dichlorophosphino compounds, it may offer different coordination behavior and catalytic activity, making it suitable for specific applications in organic synthesis and catalysis.
Properties
Molecular Formula |
C8H10Cl2NP |
|---|---|
Molecular Weight |
222.05 g/mol |
IUPAC Name |
4-dichlorophosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10Cl2NP/c1-11(2)7-3-5-8(6-4-7)12(9)10/h3-6H,1-2H3 |
InChI Key |
CIFGFTAVDHDGML-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


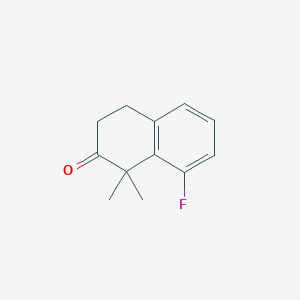

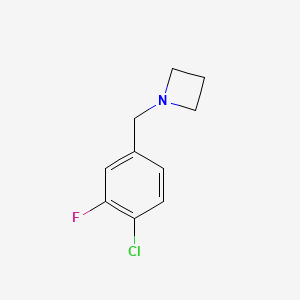
![2-Methoxy-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13678502.png)


![5-Methoxybenzo[d]isothiazole](/img/structure/B13678531.png)
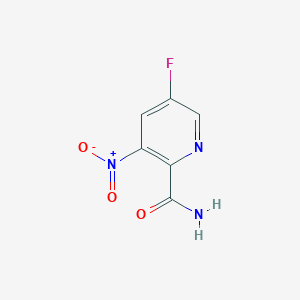
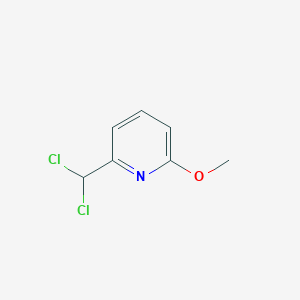
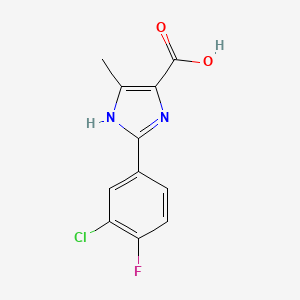

![6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678569.png)
![2-Propanol, 1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B13678584.png)

